
5-(2-chloroethyl)-2,2-difluoro-2H-1,3-benzodioxole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
This involves the study of how the compound is synthesized. It includes the reactants used, the conditions under which the reaction occurs, and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule and the type of bonds (covalent, ionic, etc.) that hold these atoms together .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reactants and products, the conditions under which the reaction occurs, and the mechanism of the reaction .Physical and Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, reactivity, etc .Applications De Recherche Scientifique
Eco-sustainable Synthesis and Biological Evaluation
Derivatives of 2-phenyl 1,3-benzodioxole, including compounds similar in structure to 5-(2-chloroethyl)-2,2-difluoro-2H-1,3-benzodioxole, have been synthesized through eco-friendly methods. These compounds have been evaluated for their anticancer, antibacterial, and DNA-binding potential. One study highlighted the successful synthesis of derivatives showing significant anticancer and antibacterial activities, with specific compounds demonstrating the ability to bind to DNA effectively. This research underscores the potential of 1,3-benzodioxole derivatives in developing novel anticancer and antibacterial agents with DNA-binding capabilities (Gupta et al., 2016).
Preparation and Reactivity of Organosulfonyloxy Derivatives
Organosulfonyloxy derivatives of benziodoxoles, related to the 1,3-benzodioxole structure, have been prepared and studied for their reactivity with alkynyltrimethylsilanes. The research demonstrated the versatility of these compounds in synthetic chemistry, allowing for the preparation of various products, including alkynyliodonium triflates and beta-trifluoromethanesulfonyloxyalkenyliodonium triflates. This work contributes to the understanding of the synthetic applications of benziodoxole derivatives in organic chemistry (Zhdankin et al., 1996).
Novel Synthesis of Difluorobenzodioxole Derivatives
Research has also focused on the synthesis of novel difluorobenzodioxole derivatives, such as 4-chloro-2,2-difluoro[1,3]dioxole[4,5-c]pyridine. These compounds are of interest in medicinal chemistry for their potential as metabolically stable derivatives of the benzodioxole fragment. The synthesis from simple and inexpensive starting materials opens new avenues for the functionalization and exploration of these compounds in drug development and other chemical applications (Catalani et al., 2010).
Antimicrobial Activity of Thioureides Derived from Benzodioxole Derivatives
The antimicrobial activity of thioureides derived from 2-(4-chlorophenoxymethyl)-benzoic acid, a compound structurally related to 1,3-benzodioxoles, has been investigated. These studies revealed specific antimicrobial activities against a range of pathogens, including bacteria and fungi. The results suggest the potential application of these compounds as antimicrobial agents, particularly in treating multidrug-resistant infections (Limban et al., 2008).
Mécanisme D'action
Target of Action
Similar compounds, such as 5-(2-chloroethyl)-2’-deoxyuridine (cedu), have been shown to selectively inhibit the replication of herpes simplex virus type 1 (hsv-1) by preferentially being phosphorylated by hsv-infected cells .
Mode of Action
Drawing parallels from cedu, it’s plausible that this compound could also be preferentially phosphorylated by certain cells, leading to its activation . The phosphorylated compound could then interact with its targets, leading to changes in cellular processes.
Biochemical Pathways
Similar compounds like cedu have been shown to inhibit viral dna synthesis at the level of the viral dna polymerization reaction . This suggests that 5-(2-chloroethyl)-2,2-difluoro-2H-1,3-benzodioxole could potentially affect DNA synthesis pathways.
Pharmacokinetics
The metabolic elimination and enzymatic splitting of cedu have been studied . After oral administration, the parent compound and its metabolites were isolated and identified from urine and faeces . This suggests that this compound could have similar Absorption, Distribution, Metabolism, and Excretion (ADME) properties.
Result of Action
Based on the mode of action of similar compounds, it’s plausible that this compound could lead to changes in cellular processes, potentially inhibiting certain types of viral replication .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Similar compounds, such as nitrogen mustards, have been shown to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often involves covalent binding, which can lead to changes in the function of these biomolecules .
Cellular Effects
Related compounds, such as nitrogen mustards, have been shown to inhibit cell replication, which can lead to anti-tumor effects .
Molecular Mechanism
Nitrogen mustards, which are structurally similar, are known to form electron-deficient iminium ions in cells and then react with the electron-rich centers of DNA, RNA, or enzymatic biological macromolecules by covalent binding .
Temporal Effects in Laboratory Settings
Related compounds, such as tris(2-chloroethyl) phosphate (TCEP), have been shown to cause various toxicological effects on organisms, including humans, when exposed to high concentrations .
Dosage Effects in Animal Models
Related compounds, such as nitrogen mustards, have been shown to have anti-tumor activity in various animal models .
Metabolic Pathways
Related compounds, such as nitrogen mustards, are known to interact with various enzymes and cofactors .
Transport and Distribution
Related compounds, such as nitrogen mustards, are known to be transported and distributed within cells and tissues .
Subcellular Localization
Related compounds, such as nitrogen mustards, are known to interact with various subcellular compartments .
Propriétés
IUPAC Name |
5-(2-chloroethyl)-2,2-difluoro-1,3-benzodioxole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF2O2/c10-4-3-6-1-2-7-8(5-6)14-9(11,12)13-7/h1-2,5H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGMBFGMMPWSYMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CCCl)OC(O2)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
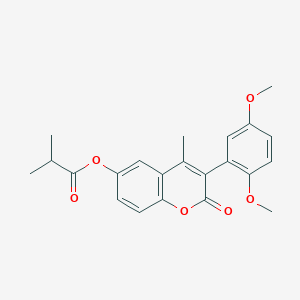

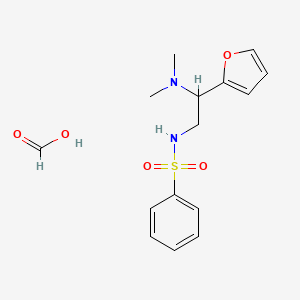
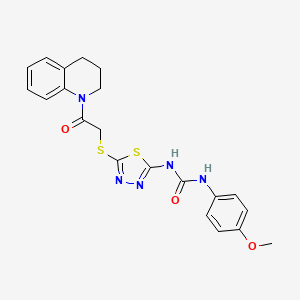
![ethyl 2-({[6-fluoro-4-oxo-3-(phenylcarbonyl)quinolin-1(4H)-yl]acetyl}amino)benzoate](/img/structure/B2770136.png)
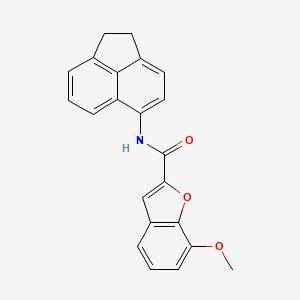
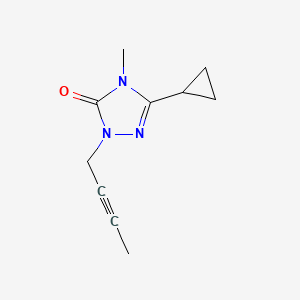


![5-(9H-Fluoren-9-ylmethoxycarbonyl)-5-azaspiro[3.4]octane-6-carboxylic acid](/img/structure/B2770146.png)
![1-([1,3]Dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-3-(3,4-dimethoxybenzyl)urea](/img/structure/B2770147.png)
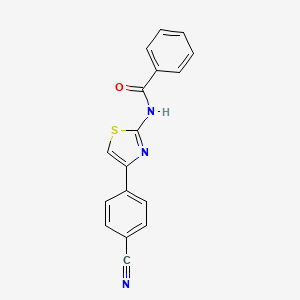
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2770150.png)

